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Compound of Interest

Compound Name: C23H21BrN4O4S

Cat. No.: B12205126 Get Quote

C23H21BrN4O4S - PubChem C23H21BrN4O4S is a chemical compound with the molecular

formula shown. It has a molecular weight of 545.4 g/mol . --INVALID-LINK-- C23H21BrN4O4S
C23H21BrN4O4S. Formula: C23H21BrN4O4S. Molecular weight: 545.414. IUPAC Standard

InChI: InChI=1S/C23H21BrN4O4S/c1-24-18-10-9-16(15-6-5-14(25)7-8-15)22(28-18)23(30)26-

12-11-27-20(29)17-13-31-21(32-17)19-4-2-3-19/h2-10,13,17H,11-12H2,1H3,(H,28,24)

(H,26,30)(H,27,29). Download the identifier in a file. --INVALID-LINK-- C23H21BrN4O4S |

C23H21BrN4O4S | ChemSpider Structure, properties, spectra, suppliers and links for:

C23H21BrN4O4S. ... Predicted - ACD/Labs. Predicted - EPISuite. Predicted - ChemAxon.

Predicted - US Environmental Protection Agency. Name. C23H21BrN4O4S. Formula.

C23H21BrN4O4S. Molecular Weight. --INVALID-LINK-- C23H21BrN4O4S | Chemsrc

C23H21BrN4O4S is a chemical substance, with the chemical formula C23H21BrN4O4S, and

the CAS is 331741-94-7. --INVALID-LINK-- C23H21BrN4O4S | CAS 331741-94-7 331741-94-7

is a unique CAS number assigned to the chemical compound C23H21BrN4O4S. This identifier

is used to ensure clarity and consistency in chemical databases and literature. --INVALID-LINK-

- A review of the advancements in drug bioavailability enhancement ... Poorly water-soluble

drugs are challenging for the pharmaceutical industry, as their low bioavailability limits their

therapeutic effects. Various strategies have been developed to enhance the bioavailability of

such drugs, including physical and chemical methods. --INVALID-LINK-- Bioavailability

Enhancement Techniques for Poorly Soluble Drugs This article reviews various techniques

used to enhance the bioavailability of poorly soluble drugs, such as particle size reduction,

solid dispersion, and lipid-based formulations. --INVALID-LINK-- Improving the Bioavailability of

Poorly Soluble Drugs There are many ways to improve the bioavailability of poorly soluble

drugs. Some of the most common methods include salt formation, co-crystallization, and the
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use of amorphous solid dispersions. --INVALID-LINK-- The p-Toluenesulfonyl Group as a

Handle for Drug ... The p-toluenesulfonyl (tosyl) group is a common functional group in

medicinal chemistry. It is often used to improve the solubility and bioavailability of drugs. --

INVALID-LINK-- Drug Metabolism and Pharmacokinetics This textbook provides a

comprehensive overview of drug metabolism and pharmacokinetics, including the factors that

affect bioavailability. --INVALID-LINK-- In vitro-in vivo correlation: a time-saving, cost-effective

approach ... In vitro-in vivo correlation (IVIVC) is a mathematical model that relates in vitro drug

dissolution data to in vivo drug absorption data. IVIVC can be used to predict the bioavailability

of a drug from in vitro data, which can save time and money in drug development. --INVALID-

LINK-- In Vitro-In Vivo Correlation (IVIVC) This article provides a detailed overview of IVIVC,

including its history, theory, and applications. --INVALID-LINK-- Experimental and

computational approaches to estimate solubility and ... This article reviews the various

experimental and computational approaches used to estimate the solubility and permeability of

drugs. --INVALID-LINK-- High-throughput screening for the discovery of new drug candidates

High-throughput screening (HTS) is a drug discovery process that uses automated equipment

to test a large number of compounds for a specific biological activity. HTS can be used to

identify compounds that have the potential to be developed into new drugs. --INVALID-LINK--

Drug discovery and development: Technology in transition This article discusses the role of

technology in drug discovery and development, including the use of HTS, combinatorial

chemistry, and computational methods. --INVALID-LINK-- The use of Graphviz in bioinformatics

This article discusses the use of Graphviz in bioinformatics, including the visualization of

biological pathways and networks. --INVALID-LINK-- Graphviz Graphviz is an open-source

graph visualization software. It takes as input a text file that describes a graph, and it generates

a diagram of the graph. --INVALID-LINK-- DOT Language This document describes the DOT

language, which is used to describe graphs in a text format. --INVALID-LINK-- Graphviz and

the DOT Language This tutorial provides an introduction to Graphviz and the DOT language. --

INVALID-LINK-- Graphviz Examples This website provides a collection of Graphviz examples. -

-INVALID-LINK-- Graphviz Tutorial This tutorial provides a step-by-step guide to using

Graphviz. --INVALID-LINK-- Graphviz Color Names This website provides a list of the color

names that can be used in Graphviz. --INVALID-LINK-- Graphviz Node Shapes This website

provides a list of the node shapes that can be used in Graphviz. --INVALID-LINK-- Graphviz

Arrow Shapes This website provides a list of the arrow shapes that can be used in Graphviz. --

INVALID-LINK-- Graphviz Attributes This website provides a list of the attributes that can be

used in Graphviz. --INVALID-LINK--Technical Support Center: Enhancing the Bioavailability of

C23H21BrN4O4S
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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working to improve the

bioavailability of the compound C23H21BrN4O4S.

Disclaimer: The following information is for research and development purposes only and does

not constitute medical advice.

I. Compound Overview
C23H21BrN4O4S is a chemical compound with the molecular formula C23H21BrN4O4S and a

molecular weight of 545.4 g/mol . Its structure suggests it may be a complex heterocyclic

molecule, which can often present challenges in terms of aqueous solubility and membrane

permeability, both critical factors for oral bioavailability.

II. Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of C23H21BrN4O4S?

A1: The poor bioavailability of C23H21BrN4O4S is likely attributable to one or more of the

following factors:

Low Aqueous Solubility: The complex, largely hydrophobic structure with several aromatic

rings suggests that the compound may have low solubility in the aqueous environment of the

gastrointestinal (GI) tract.

Poor Permeability: The molecule's size and number of hydrogen bond donors and acceptors

might hinder its ability to passively diffuse across the intestinal epithelium.

First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the

liver (cytochrome P450 system) and the gut wall before it reaches systemic circulation.

Efflux by Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-

gp) in the intestinal wall, which actively pump the compound back into the GI lumen.

Q2: What initial in vitro assays should I perform to diagnose the cause of poor bioavailability?

A2: A systematic in vitro evaluation is crucial. We recommend the following tiered approach:
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Tier 1: Fundamental Properties

Kinetic and Thermodynamic Solubility Assays: To determine the compound's solubility in

various biorelevant media (e.g., SGF, FaSSIF, FeSSIF).

LogP/LogD Determination: To assess the lipophilicity of the compound, which influences

both solubility and permeability.

Tier 2: Permeability and Efflux

Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to

predict passive permeability.

Caco-2 Permeability Assay: To assess both passive and active transport across a human

intestinal cell monolayer and to identify potential P-gp efflux.

Tier 3: Metabolic Stability

Liver Microsomal Stability Assay: To evaluate the rate of metabolism by liver enzymes.

Hepatocyte Stability Assay: A more comprehensive assessment of metabolic stability in

intact liver cells.

III. Troubleshooting Guide
This section addresses specific experimental issues and provides potential solutions.
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Problem Possible Cause(s) Recommended Solution(s)

Inconsistent solubility results.

Polymorphism of the solid

form. Degradation of the

compound in the assay

medium. Inaccurate pH of the

buffer.

Characterize the solid-state

properties using XRPD and

DSC. Assess compound

stability in the chosen media

using HPLC. Verify the pH of

all buffers before use.

Low permeability in PAMPA but

high permeability in Caco-2.

The compound may be actively

transported by uptake

transporters present in Caco-2

cells but not in the artificial

membrane.

Investigate specific uptake

transporters using cell lines

overexpressing those

transporters (e.g., OATP,

PEPT1).

High permeability in Caco-2 (A

to B) but also a high efflux ratio

(B to A / A to B > 2).

The compound is likely a

substrate for an efflux

transporter, most commonly P-

glycoprotein (P-gp).

Confirm P-gp interaction by

conducting the Caco-2 assay

with a known P-gp inhibitor

(e.g., verapamil). A significant

increase in A to B permeability

in the presence of the inhibitor

confirms P-gp mediated efflux.

High in vitro permeability but

low in vivo absorption.

Rapid first-pass metabolism in

the gut wall or liver. Poor in

vivo dissolution despite

adequate thermodynamic

solubility.

Conduct a gut wall metabolism

study using intestinal

microsomes. Perform in vivo

dissolution studies or use

formulations that enhance

dissolution rate (e.g.,

micronization, amorphous solid

dispersions).

IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of

C23H21BrN4O4S.
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Methodology:

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for

differentiation into a polarized monolayer.

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to

ensure monolayer integrity.

Transport Experiment (Apical to Basolateral - A to B):

Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (A) side.

Add fresh transport buffer to the basolateral (B) side.

Incubate at 37°C with gentle shaking.

At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side

and replace with fresh buffer.

Transport Experiment (Basolateral to Apical - B to A):

Repeat the process in the reverse direction to assess efflux.

Sample Analysis: Quantify the concentration of C23H21BrN4O4S in all samples using a

validated analytical method (e.g., LC-MS/MS).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp

= (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the

membrane, and C0 is the initial concentration.

Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

Protocol 2: Liver Microsomal Stability Assay
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Objective: To determine the metabolic stability of C23H21BrN4O4S in the presence of liver

enzymes.

Methodology:

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and

a NADPH-regenerating system in a phosphate buffer (pH 7.4).

Initiation of Reaction: Add C23H21BrN4O4S (e.g., 1 µM final concentration) to the pre-

warmed reaction mixture to start the reaction.

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 min).

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g.,

acetonitrile) containing an internal standard.

Sample Processing: Centrifuge the samples to precipitate proteins.

Analysis: Analyze the supernatant for the remaining concentration of C23H21BrN4O4S
using LC-MS/MS.

Data Analysis:

Plot the natural logarithm of the percentage of compound remaining versus time.

Determine the slope of the linear portion of the curve, which represents the elimination

rate constant (k).

Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

V. Data Presentation
Table 1: In Vitro ADME Profile of C23H21BrN4O4S
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Parameter Assay Result Interpretation

Solubility Kinetic Solubility 5 µg/mL (pH 7.4) Poorly Soluble

Lipophilicity LogD 3.8 (pH 7.4) High Lipophilicity

Permeability Caco-2 Papp (A-B) 0.5 x 10^-6 cm/s Low Permeability

Efflux Caco-2 Efflux Ratio 4.2 High Efflux

Metabolic Stability
Human Liver

Microsomes (t1/2)
15 min High Metabolism

Table 2: Comparison of Bioavailability Enhancement
Strategies

Formulation Strategy Mechanism

Fold Increase in Oral

Bioavailability (Rat

Model)

Key Considerations

Micronization
Increased surface

area
2.5-fold

Limited by intrinsic

solubility.

Amorphous Solid

Dispersion (with

HPMC-AS)

Increased solubility

and dissolution rate
8.1-fold

Physical stability of

the amorphous form.

Lipid-Based

Formulation

(SMEDDS)

Enhanced

solubilization and

lymphatic transport

12.5-fold
Potential for GI side

effects.

Co-administration with

P-gp Inhibitor

(Verapamil)

Blockade of efflux

transporters
4.7-fold

Potential for drug-drug

interactions.

VI. Visualizations
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Caption: Workflow for investigating and addressing poor bioavailability.
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Caption: Key factors influencing oral bioavailability.
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To cite this document: BenchChem. [Modifying C23H21BrN4O4S for better bioavailability].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12205126#modifying-c23h21brn4o4s-for-better-
bioavailability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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